molecular formula C11H16O2 B13248389 2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-ol

2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-ol

Cat. No.: B13248389
M. Wt: 180.24 g/mol
InChI Key: GRVOTBOFEQJUDK-UHFFFAOYSA-N
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Description

2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-ol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenylethanol, characterized by the presence of methoxy and dimethyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-ol typically involves the alkylation of 2-methoxy-3,4-dimethylphenol with an appropriate alkylating agent. One common method is the reaction of 2-methoxy-3,4-dimethylphenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as metal oxides, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy and dimethyl groups on the aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: 2-(2-Methoxy-3,4-dimethylphenyl)ethanal or 2-(2-Methoxy-3,4-dimethylphenyl)ethanoic acid.

    Reduction: 2-(2-Methoxy-3,4-dimethylphenyl)ethane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and microbial activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)ethanol: Similar in structure but with different functional groups.

    2-(3,4-Dimethoxyphenyl)ethanol: Contains additional methoxy groups on the aromatic ring.

    2-(4-Methoxyphenyl)ethanol: Lacks the dimethyl groups present in 2-(2-Methoxy-3,4-dimethylphenyl)ethan-1-ol.

Uniqueness

This compound is unique due to the specific arrangement of methoxy and dimethyl groups on the aromatic ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-(2-methoxy-3,4-dimethylphenyl)ethanol

InChI

InChI=1S/C11H16O2/c1-8-4-5-10(6-7-12)11(13-3)9(8)2/h4-5,12H,6-7H2,1-3H3

InChI Key

GRVOTBOFEQJUDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CCO)OC)C

Origin of Product

United States

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